Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis-
Overview
Description
Phenol, 4,4’-[[4-(trifluoromethyl)phenyl]methylene]bis- is an organic compound belonging to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a benzene ring, which significantly influences its chemical properties and reactivity. It is commonly used in the synthesis of polymers and monomers, and its unique structure makes it a valuable compound in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-[[4-(trifluoromethyl)phenyl]methylene]bis- typically involves the reaction of chlorosilane and bromotrifluoromethane at -59°C to form trifluoromethylsilane. This intermediate then reacts with benzoquinone in the presence of a catalyst to form 4-triethylsiloxy-4-trifluoromethyl-2,5-cyclohexadien-1-ketone. The final step involves the reduction of this intermediate by zinc powder to yield p-trifluoromethylphenol with a yield of 71% .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4,4’-[[4-(trifluoromethyl)phenyl]methylene]bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding hydroxy derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the trifluoromethyl group influences the reactivity and orientation of the substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and hydroxy derivatives, which have significant applications in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Phenol, 4,4’-[[4-(trifluoromethyl)phenyl]methylene]bis- has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of polymers and monomers, serving as a building block for more complex chemical structures
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and coatings
Mechanism of Action
The mechanism of action of Phenol, 4,4’-[[4-(trifluoromethyl)phenyl]methylene]bis- involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxybenzotrifluoride
- 4-Cyanophenol
- 4-Fluorophenol
- 4-Nitrobenzaldehyde
- 4-Hydroxybenzyl alcohol
Uniqueness
Phenol, 4,4’-[[4-(trifluoromethyl)phenyl]methylene]bis- is unique due to the presence of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. This group enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to similar compounds .
Properties
IUPAC Name |
4-[(4-hydroxyphenyl)-[4-(trifluoromethyl)phenyl]methyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3O2/c21-20(22,23)16-7-1-13(2-8-16)19(14-3-9-17(24)10-4-14)15-5-11-18(25)12-6-15/h1-12,19,24-25H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYABUVFPLNDIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333570 | |
Record name | Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
646504-76-9 | |
Record name | Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30333570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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